1,4-Piperazinediethanol
Overview
Description
1,4-Piperazinediethanol, also known as 1,4-Bis(2-hydroxyethyl)piperazine, is a chemical compound used in various research applications . It has a molecular weight of 174.24 g/mol .
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored through various chemical pathways. For instance, organic crystal engineering techniques have been applied to synthesize 1,4-piperazine-2,5-diones, showing polymorphic crystalline forms through slow diffusion and evaporation methods.Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various analytical techniques. X-ray diffraction methods have been particularly useful in determining the crystal structures of these compounds, revealing the presence of polymorphism and specific hydrogen-bonding networks.Chemical Reactions Analysis
This compound undergoes various chemical reactions, leading to the formation of new compounds with diverse properties. For example, its derivatives have been used as templates in the synthesis of organically templated lanthanide oxalatophosphates, showcasing the versatility of this compound in facilitating complex chemical reactions.Physical and Chemical Properties Analysis
The physical properties of this compound derivatives, such as crystallinity and thermal behavior, have been extensively studied. Research on piperazinediones derived from various starting materials has shown that these compounds can exhibit different thermal events and crystal packing arrangements.Scientific Research Applications
Flame Retardant Applications : Piperazine-phosphonates derivatives, including those related to 1,4-Piperazinediethanol, are explored for their potential as flame retardants in cotton fabrics. The mechanism of action involves studying the thermal decomposition and chemical functional groups of treated fabrics (Nguyen et al., 2014).
Arsenic Removal in Water Treatment : A pH-responsive piperazine derivative, related to this compound, is proposed as a draw solute for removing arsenics from water through forward osmosis. This compound demonstrates high water transfer rates and effective arsenic rejection, making it suitable for wastewater treatment (Wu et al., 2019).
Pharmaceutical Applications : Various piperazine derivatives, including 1,4-disubstituted piperazines, are used in medicinal chemistry for treating inflammatory diseases, particularly allergic rhinitis. These compounds have shown effectiveness with low central nervous system penetration (Dr. Peter Norman, 2007).
Biopharmaceutical Research : Studies on substituted piperazines, including this compound derivatives, highlight their importance as antimicrobial and antioxidant agents. This research emphasizes the fundamental principles of green chemistry (Saroha et al., 2020).
Scaffolding for Peripheral Nervous System Cells : Piperazine-based hydrogels, including derivatives of this compound, are synthesized and characterized for potential use as scaffolds in peripheral nerve regeneration. These hydrogels exhibit properties like mechanical strength and biocompatibility conducive for Schwann cell adhesion and proliferation (Mauro et al., 2013).
Central Pharmacological Activity : Piperazine derivatives, including this compound, are extensively researched for their central pharmacological activity, especially in the activation of the monoamine pathway. Their applications include antipsychotic, antidepressant, and anxiolytic therapies (Brito et al., 2018).
Polymer Science : Polyethylene piperazine-1,4-dicarboxylate, a polyurethane analog of polyethylene terephthalate, demonstrates notable properties in polymer science, including comparisons of molecular weight, thermal decomposition, and crystallinity (Wittbecker et al., 1965).
Antibacterial and Antifungal Applications : New piperazine derivatives exhibit significant antibacterial and antifungal potential, highlighting their relevance in overcoming microbial resistance to pharmaceutical drugs (Patil et al., 2019).
Supramolecular Chemistry : Research on 1,4-piperazine-2,5-diones focuses on their hydrogen-bond association and crystallization, contributing to the field of organic crystal engineering (Weatherhead-Kloster et al., 2005).
Anti-Mycobacterial Activity : Piperazine and its analogues are reviewed for their anti-mycobacterial properties, especially against multidrug-resistant strains of Mycobacterium tuberculosis. This includes structure-activity relationships of potent piperazine-based anti-TB molecules (Girase et al., 2020).
Antibacterial Biofilm and MurB Inhibitors : Bis(pyrazole-benzofuran) hybrids with a piperazine linker are synthesized, showing potent inhibitory activities against bacterial biofilms and MurB enzymes, which are critical in bacterial cell wall synthesis (Mekky & Sanad, 2020).
Dental Health Applications : The anti-plaque agent 1,4-bis[3-(n-hexylcarbamylguanidine)propyl]piperazine dimethanesulfonic acid salt (CK-0569A) demonstrates efficacy in preventing the colonization of certain bacteria in dental plaque and reducing gingivitis (Wennström, 1982).
Antidiabetic Drug Research : Piperazine derivatives are investigated for their potential as antidiabetic compounds, particularly in enhancing insulin secretion and improving glucose tolerance in type II diabetes models (Le Bihan et al., 1999).
Magnetic Properties in Chemistry : Studies on banana-shaped 3d-4f heterometallic cluster substituted polyoxometalates, involving piperazine, reveal insights into their crystal structures and magnetic properties (Gu et al., 2018).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
1,4-Piperazinediethanol is involved in various chemical reactions, leading to the formation of new compounds with diverse properties. For instance, its derivatives have been used as templates in the synthesis of organically templated lanthanide oxalatophosphates.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, pH-responsive piperazine derivatives related to this compound have been proposed for removing arsenics from water through forward osmosis. This suggests that the compound’s action can be influenced by the pH of the environment.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,4-Piperazinediethanol are not well-studied. As a derivative of piperazine, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and the presence of other molecules .
Cellular Effects
It’s possible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Properties
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h11-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARKIGWTYBUWNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029158 | |
Record name | 1,4-Piperazinediethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White crystalline powder; [Acros Organics MSDS] | |
Record name | 1,4-Piperazinediethanol | |
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Record name | 1,4-Piperazinediethanol | |
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CAS No. |
122-96-3 | |
Record name | 1,4-Piperazinediethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Di(2-hydroxyethyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122963 | |
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Record name | 1,4-Piperazinediethanol | |
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Record name | 1,4-Piperazinediethanol | |
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Record name | 1,4-Piperazinediethanol | |
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Record name | 1,4-Piperazinediethanol | |
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Record name | 1,4-Piperazinediethanol | |
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Record name | Piperazine-1,4-diethanol | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 1,4-DI(2-HYDROXYETHYL)PIPERAZINE | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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